molecular formula C9H20N3O3+ B1265172 gamma-L-glutamylputrescinium(1+)

gamma-L-glutamylputrescinium(1+)

Cat. No. B1265172
M. Wt: 218.27 g/mol
InChI Key: WKGTVHGVLRCTCF-ZETCQYMHSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Gamma-L-glutamylputrescinium(1+) is conjugate acid of gamma-L-glutamylputrescine. It is a conjugate acid of a gamma-L-glutamylputrescine.

Scientific Research Applications

1. Role in Glutathione Metabolism

Gamma-glutamyltranspeptidase (GGT) is crucial in glutathione metabolism. GGT, found in Escherichia coli, facilitates the hydrolysis of γ-glutamyl compounds like glutathione, transferring the γ-glutamyl group to other amino acids and peptides (Okada, Suzuki, Wada, Kumagai, & Fukuyama, 2006). Similarly, glutathione metabolism plays a significant role in numerous physiological processes, influencing antioxidant defense, nutrient metabolism, and cellular events (Wu, Fang, Yang, Lupton, & Turner, 2004).

2. Biotechnological Production of γ-Aminobutyric Acid

Gamma-aminobutyric acid (GABA) can be synthesized from putrescine through a pathway involving γ-glutamyl compounds. This synthesis is significant in biotechnological applications, including the production of biodegradable plastics and pharmaceuticals (Jorge, Nguyen, Pérez-García, Kind, & Wendisch, 2017).

3. Microbial Production of Poly-γ-Glutamic Acid

Poly-γ-glutamic acid (γ-PGA), consisting of repeating units of l-glutamic acid, is produced by bacteria for applications in food, medicine, and wastewater industries. This biopolymer's production is influenced by the metabolism of γ-glutamyl compounds (Luo, Guo, Liu, Qiu, Zhao, Zou, Li, 2016).

4. Electrochemical Measurement of GGT Activity

A novel method was developed to measure the activity of gamma-glutamyl transpeptidase (γ-GTP), using γ-l-glutamyl-l-glutamate as a substrate. This method has applications in developing miniaturized analysis systems for γ-GTP activity determination, relevant in clinical diagnostics (Upadhyay, Ohgami, Kusakabe, & Suzuki, 2006).

5. Applications in Food, Medicine, and Water Treatments

Gamma-PGA has potential applications as a thickener, cryoprotectant, humectant, drug carrier, and more, owing to its biodegradability and non-toxic nature. This application spectrum is based on its production by various strains of Bacillus and the properties of γ-glutamyl compounds (Shih & Van, 2001).

properties

Molecular Formula

C9H20N3O3+

Molecular Weight

218.27 g/mol

IUPAC Name

(2S)-2-azaniumyl-5-(4-azaniumylbutylamino)-5-oxopentanoate

InChI

InChI=1S/C9H19N3O3/c10-5-1-2-6-12-8(13)4-3-7(11)9(14)15/h7H,1-6,10-11H2,(H,12,13)(H,14,15)/p+1/t7-/m0/s1

InChI Key

WKGTVHGVLRCTCF-ZETCQYMHSA-O

Isomeric SMILES

C(CCNC(=O)CC[C@@H](C(=O)[O-])[NH3+])C[NH3+]

Canonical SMILES

C(CCNC(=O)CCC(C(=O)[O-])[NH3+])C[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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